Flavianate
Overview
Description
Flavianate is an organosulfonate oxoanion obtained by deprotonation of the sulfo and phenolic hydroxy groups of flavianic acid. It is an organosulfonate oxoanion and a phenolate anion. It is a conjugate base of a flavianic acid.
Scientific Research Applications
1. Crystallization and Handling Properties
Flavianate has been reported as a crystalline salt of oxytocin. It was initially described as crystallizing in long silky needles, which were somewhat difficult to handle. This led to the exploration of other crystalline forms of hormones for more convenient properties (Bodanszky & Vigneaud, 1959).
2. Precipitation of Nucleinic Compounds
Flavianic acid, a component of flavianate, has been identified as useful in the isolation of nucleinic compounds from biological fluids. It forms crystalline compounds with organic bases, which has been exploited in the preparation of various flavianates such as guanine and cytosine flavianate (Cerecedo, 1929).
3. Metabolic Research
In studies related to the detection of metabolic products, flavianate has been used as a crystalline form for certain compounds. This application is crucial in biochemical studies to isolate and analyze specific metabolites (Heath & Dutton, 1958).
4. Thermal Stability Analysis
Research on the thermal stability of flavianic acid disodium salt, a derivative of flavianate, has been conducted. This is significant in the context of safety and handling, especially in industrial processes involving this compound (Fu, Koseki, & Iwata, 2009).
5. Biochemical Separation Techniques
Flavianate has been used in the isolation and determination of amino acids such as arginine and citrulline. It serves as a precipitating agent, aiding in the separation and analysis of these compounds in biological samples (Oginsky, 1957).
6. Use in Thin-Layer Chromatography
Flavianic acids have been explored for their use as color reference standards in thin-layer chromatography (TLC). This application is important for the precise analysis of various compounds in laboratory settings (Tsuji et al., 2003).
properties
IUPAC Name |
5,7-dinitro-8-oxidonaphthalene-2-sulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O8S/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17/h1-4,13H,(H,18,19,20)/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQJEPASRCXVCB-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2O8S-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dinitro-8-oxidonaphthalene-2-sulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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